4-Allyl-2,6-dimethoxyphenol

Description

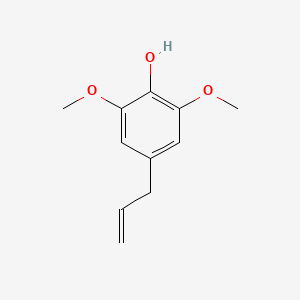

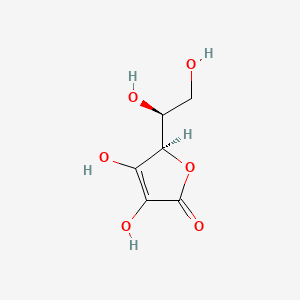

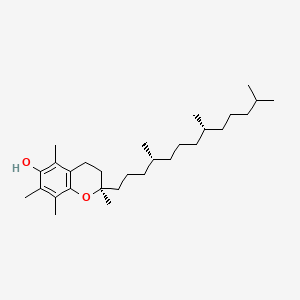

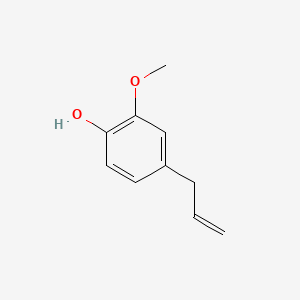

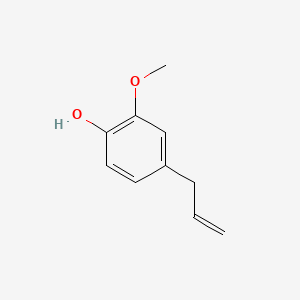

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxy-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4,6-7,12H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMPKHMKIJDEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216470 | |

| Record name | 4-Allyl-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear pale yellow liquid, roasted meaty bacon odour | |

| Record name | 4-Allyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/708/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

168.00 to 169.00 °C. @ 11.00 mm Hg | |

| Record name | Methoxyeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in fat, miscible (in ethanol) | |

| Record name | 4-Allyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/708/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.089-1.095 | |

| Record name | 4-Allyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/708/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6627-88-9 | |

| Record name | 4-Allyl-2,6-dimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Allyl-2,6-dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Allyl-2,6-dimethoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Allyl-2,6-dimethoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Allyl-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-allyl-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ALLYL-2,6-DIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VF00YWP89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxyeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Allyl-2,6-dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-Allyl-2,6-dimethoxyphenol, a naturally occurring phenolic compound with significant potential in various scientific and commercial applications. This document consolidates essential data on its chemical and physical characteristics, spectroscopic profile, and safety information. Furthermore, it outlines key experimental protocols and relevant biosynthetic pathways to support further research and development.

Core Properties and Data

This compound, also known by synonyms such as Methoxyeugenol and 4-Allylsyringol, is a member of the phenylpropanoid class of organic compounds.[1] It is found in various natural sources, including nutmeg (Myristica fragrans), and exhibits a range of biological activities, including anthelmintic, antimicrobial, and anti-inflammatory properties.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| IUPAC Name | 2,6-dimethoxy-4-(prop-2-en-1-yl)phenol | [1] |

| CAS Number | 6627-88-9 | |

| Appearance | Clear colorless to yellow liquid | [4][5] |

| Odor | Smoky, meaty, phenolic, sweet, ham, and woody | [4] |

| Boiling Point | 168-169 °C at 11 mmHg | [2][6] |

| Density | 1.092 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.548 | [2] |

| Flash Point | > 110 °C (> 230 °F) | [4][6] |

| Solubility | Insoluble in water; Soluble in fats | [7][8] |

| pKa | 10.31 ± 0.23 (Predicted) | [9] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The nuclear magnetic resonance (NMR) data is particularly important for its identification and characterization.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.41 (s, 2H), 5.90-6.00 (m, 1H), 5.05-5.11 (m, 2H), 3.87 (s, 6H), 3.30-3.33 (d, 2H), 5.38 (br s, 1H, OH).[1]

¹³C NMR (100.40 MHz, CDCl₃) δ (ppm): 147.04, 137.62, 133.10, 131.11, 115.72, 105.25, 56.29, 40.34.[1]

Safety and Hazard Information

This compound is considered hazardous and requires careful handling.[6] The Globally Harmonized System (GHS) classifications indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It may also cause an allergic skin reaction.[1]

| Hazard Statement | GHS Classification |

| H315: Causes skin irritation | Skin Irrit. 2 |

| H317: May cause an allergic skin reaction | Skin Sens. 1 |

| H319: Causes serious eye irritation | Eye Irrit. 2 |

| H335: May cause respiratory irritation | STOT SE 3 |

Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338.[2]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. This section provides an overview of the synthesis of this compound and general protocols for the determination of its physical properties.

Synthesis of this compound

A convenient synthesis of this compound can be achieved from syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and allyl bromide.[10] The process involves an initial allylation reaction followed by a Claisen rearrangement and decarboxylation.

Materials:

-

4-hydroxy-3,5-dimethoxybenzoic acid

-

Sodium hydroxide

-

Allyl bromide

-

Ethyl acetate

-

10% Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-hydroxy-3,5-dimethoxybenzoic acid in an aqueous solution of sodium hydroxide.

-

Add allyl bromide to the solution and heat the reaction mixture at 70-80°C with stirring for 2 hours.

-

After cooling to room temperature, extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield a mixture of the allylated intermediate and this compound.

-

Subject the crude mixture to Claisen rearrangement conditions by heating at approximately 200°C in a nitrogen atmosphere for 2 hours to yield the final product.[10]

-

The product can be purified by distillation under reduced pressure.[10]

Determination of Boiling Point (General Protocol)

The boiling point of a liquid is a key physical constant used for its identification and purity assessment. A common method for its determination is distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

Procedure:

-

Place the liquid sample in the distillation flask along with boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the liquid.

Signaling Pathways and Workflows

Biosynthesis of Phenylpropanoids

This compound is a product of the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites.[4] This pathway starts with the amino acid phenylalanine.

Caption: General phenylpropanoid biosynthesis pathway leading to this compound.

Experimental Workflow: Synthesis and Purification

The synthesis and subsequent purification of this compound follow a logical experimental workflow.

References

- 1. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

- 2. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound = 95 , FG 6627-88-9 [sigmaaldrich.com]

- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 8. vernier.com [vernier.com]

- 9. phillysim.org [phillysim.org]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 4-Allyl-2,6-dimethoxyphenol (CAS: 6627-88-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Allyl-2,6-dimethoxyphenol, also known as Methoxyeugenol, is a phenolic compound with the CAS number 6627-88-9. This molecule is of significant interest to the scientific community due to its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities and mechanisms of action. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 168-169 °C at 11 mmHg | |

| Density | 1.092 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.548 | |

| Flash Point | > 110 °C (> 230 °F) | |

| Solubility | Soluble in fats, organic solvents; Insoluble in water | |

| XlogP3-AA | 2.60 (estimated) |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.41 (s, 2H), 5.90-6.00 (m, 1H), 5.05-5.12 (m, 2H), 3.87 (s, 6H), 3.32 (d, 2H) | |

| ¹³C NMR (CDCl₃, 100.40 MHz) | δ (ppm): 147.04, 137.62, 133.10, 131.11, 115.72, 105.25, 56.29, 40.34 | |

| Infrared (IR) (Neat, cm⁻¹) | 3520 (O-H), 3080 (C-H, aromatic), 1620, 1520, 1460 (C=C, aromatic) | |

| Mass Spectrometry (GC-MS) | m/z: 194 (M+), 179, 163, 151 |

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. A common and effective approach involves the Claisen rearrangement of an allyl ether precursor synthesized from a commercially available starting material.

Synthesis from 4-Hydroxy-3,5-dimethoxybenzoic Acid (Syringic Acid)

This two-step synthesis involves the O-allylation of syringic acid followed by a thermally induced Claisen rearrangement and decarboxylation.

Step 1: O-Allylation to form 4-(Allyloxy)-3,5-dimethoxybenzoic acid

-

Materials: 4-Hydroxy-3,5-dimethoxybenzoic acid, Sodium Hydroxide (NaOH), Allyl Bromide, Water, Ethyl Acetate (B1210297), 10% Hydrochloric Acid (HCl), Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve 5g (25 mmol) of 4-hydroxy-3,5-dimethoxybenzoic acid in a solution of 2.3g (57.5 mmol) of NaOH in 25 mL of water.

-

Add 3.4g (28 mmol) of allyl bromide to the solution.

-

Heat the reaction mixture to 70-80°C with stirring for 2 hours.

-

After cooling to room temperature, extract the mixture with ethyl acetate (2 x 50 mL).

-

The organic layers contain a mixture of the desired product and the starting material. To isolate the O-allylated intermediate, acidify the remaining aqueous layer with 10% HCl and extract with ethyl acetate (2 x 50 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Step 2: Claisen Rearrangement and Decarboxylation

-

Materials: 4-(Allyloxy)-3,5-dimethoxybenzoic acid.

-

Procedure:

-

Heat the 4-(allyloxy)-3,5-dimethoxybenzoic acid obtained from Step 1 to approximately 200°C under a nitrogen atmosphere for 2 hours.

-

The Claisen rearrangement occurs, followed by spontaneous decarboxylation to yield this compound.

-

The final product can be purified by distillation under reduced pressure.

-

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, making it a compound of interest for drug discovery and development.

Antioxidant Activity

The phenolic hydroxyl group in this compound contributes to its notable antioxidant properties by acting as a hydrogen donor to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, resulting in a color change from violet to yellow.

-

Materials: DPPH, Methanol (B129727), this compound, Positive control (e.g., Ascorbic acid or Trolox), 96-well microplate, Microplate reader.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound or control to the DPPH solution.

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

Antimicrobial Activity

This compound has demonstrated effectiveness against various microorganisms, with its hydrophobicity potentially enhancing its ability to penetrate bacterial membranes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: this compound, Bacterial culture, Mueller-Hinton Broth (MHB) or other suitable growth medium, 96-well microplate, Spectrophotometer.

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Prepare serial twofold dilutions of the test compound in the broth in a 96-well microplate.

-

Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

-

Anti-inflammatory Activity

Research suggests that this compound possesses anti-inflammatory properties, potentially through the modulation of key inflammatory pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

-

Principle: This in vivo assay induces acute inflammation in the paw of a rodent using carrageenan, and the anti-inflammatory effect of a test compound is measured by the reduction in paw swelling.

-

Materials: this compound, Carrageenan, Saline, Rodents (rats or mice), Plethysmometer or calipers.

-

Procedure:

-

Administer the test compound orally or intraperitoneally to the animals at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

After a specific time (e.g., 1 hour), inject a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

-

Mechanism of Action and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of this compound.

PPAR-γ and NF-κB Signaling Pathways

In the context of liver fibrosis, methoxyeugenol has been shown to deactivate hepatic stellate cells and reduce inflammation by activating the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

p53/p21 Pathway

Some studies on related phenolic compounds suggest a potential role in modulating cell cycle and apoptosis through the p53/p21 pathway, which is critical in cancer research. Further investigation is warranted to determine the specific effects of this compound on this pathway.

Safety and Handling

This compound is considered hazardous and requires appropriate safety precautions. It may cause skin and respiratory irritation.

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Wear protective gloves, clothing, and eye/face protection.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

First Aid: In case of contact, wash skin with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms persist.

Conclusion

This compound is a versatile phenolic compound with a promising profile of biological activities. Its antioxidant, antimicrobial, and anti-inflammatory properties, coupled with emerging evidence of its role in key signaling pathways, make it a valuable candidate for further investigation in the fields of drug discovery and development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full therapeutic potential of this molecule. As with any biologically active compound, further in-depth studies are necessary to fully characterize its efficacy, safety, and mechanisms of action for potential clinical applications.

An In-depth Technical Guide to 4-Allyl-2,6-dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 4-Allyl-2,6-dimethoxyphenol, a compound of interest in various scientific fields.

Core Molecular Data

This compound, also known as methoxyeugenol, is a substituted phenol (B47542) with the molecular formula C11H14O3.[1][2][3] Its molecular weight is approximately 194.23 g/mol .[1][2][4]

| Property | Value | Source |

| Molecular Formula | C11H14O3 | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [1][2][4] |

| IUPAC Name | 2,6-dimethoxy-4-(prop-2-en-1-yl)phenol | [1] |

| CAS Number | 6627-88-9 | [1][2][4] |

| Appearance | Clear yellow to orange liquid | [5] |

| Density | 1.092 g/mL at 25 °C | [4][5] |

| Boiling Point | 168-169 °C at 11 mmHg | [4][5] |

| Refractive Index | 1.548 at 20 °C | [4][5] |

| Solubility | Insoluble in water, soluble in fats | [5] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and vary by manufacturer, a general synthetic approach can be outlined. A common method involves the Claisen rearrangement of a corresponding allyl phenyl ether.

General Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Potential Biological Signaling Pathways

This compound has been investigated for its potential biological activities, including antioxidant and anti-inflammatory effects. The following diagram illustrates a hypothetical signaling pathway where it may exert its effects.

Caption: Potential anti-inflammatory mechanism of action.

References

The Occurrence and Biological Activities of 4-Allyl-2,6-dimethoxyphenol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Allyl-2,6-dimethoxyphenol, also known as methoxyeugenol or 4-allylsyringol, is a naturally occurring phenylpropanoid found in a variety of plant species. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, and potential anticancer effects. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its presence in select species, detailed experimental protocols for its analysis, and a review of its known biological signaling pathways.

Natural Sources of this compound

This compound has been identified as a constituent of various plants, often contributing to their aromatic and medicinal properties. While its presence is noted across different plant families, the concentration can vary significantly. Key botanical sources include:

-

Nutmeg (Myristica fragrans) : The seed and mace of nutmeg are well-documented sources of this compound. It is a significant component of the plant's essential oil and oleoresin.

-

Illicium dunnianum : This species of star anise is reported to contain this compound.

-

Sandalwood (Santalum album) : This aromatic wood is another reported source of the compound.

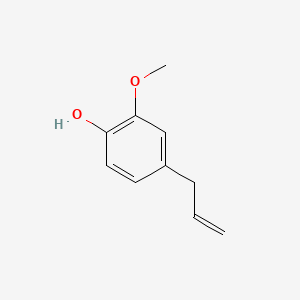

It is crucial to distinguish this compound from the structurally similar and more abundant eugenol (B1671780) (4-allyl-2-methoxyphenol), particularly in sources like clove (Syzygium aromaticum), where eugenol is the predominant compound.

Quantitative Analysis of this compound in Natural Sources

The quantification of this compound in plant matrices is essential for standardization and for understanding its contribution to the plant's overall bioactivity. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Extraction Method | Analytical Method | Concentration of this compound | Reference |

| Myristica fragrans | Mace | Acetone (B3395972) Extraction | GC-MS | 4.581% of the extract | [1] |

| Myristica fragrans | Not specified | Hydroethanolic Extraction | GC-MS | 11.1% (combined with (E)-isoeugenol and (E)-methyl isoeugenol) | [2] |

Experimental Protocols

Extraction of this compound from Myristica fragrans

The following is a representative protocol for the extraction of this compound from nutmeg, based on common solvent extraction methodologies.

Materials:

-

Dried and powdered nutmeg mace

-

Acetone (analytical grade)

-

Rotary evaporator

-

Filter paper (Whatman No. 1)

-

Glassware (beakers, flasks)

Procedure:

-

Weigh 10 g of finely powdered nutmeg mace.

-

Suspend the powder in 100 mL of acetone in a sealed flask.

-

Agitate the mixture using a magnetic stirrer or orbital shaker for 24 hours at room temperature.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Wash the residue with an additional 20 mL of acetone to ensure complete extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C until the solvent is fully removed.

-

The resulting oleoresin can be stored at -20°C for further analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This generalized protocol outlines the key steps for the quantitative analysis of this compound in a plant extract.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for phenylpropanoid analysis (e.g., DB-5ms or equivalent)

Reagents and Standards:

-

High-purity this compound standard

-

An appropriate internal standard (e.g., tetradecane)

-

Solvent for dilution (e.g., acetone or ethyl acetate)

Procedure:

-

Sample Preparation: Dissolve a known amount of the plant extract in the chosen solvent. If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds. Add a known concentration of the internal standard.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations, each containing the same concentration of the internal standard.

-

GC-MS Analysis:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) at a controlled rate to ensure separation of compounds.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode to identify the compound based on its mass spectrum and retention time, and in selected ion monitoring (SIM) mode for accurate quantification.

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and the internal standard in the chromatograms.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample by using the regression equation from the calibration curve.

-

Biological Signaling Pathways

Modulation of the p53/p21 Pathway

Recent research has indicated that this compound can exert its biological effects by modulating key cellular pathways, including the p53/p21 pathway, which is critical in cell cycle regulation and tumor suppression.[3]

Central Nervous System Activity

This compound has demonstrated notable activity in the central nervous system, particularly in preclinical models of seizures. Its administration has been shown to modulate neuronal excitability and brainwave patterns.

Conclusion

This compound is a promising natural product with well-defined biological activities. While Myristica fragrans stands out as a quantifiable source, further research is needed to determine its concentration in other reported plant species. The provided protocols offer a foundation for the extraction and analysis of this compound, and the elucidated signaling pathways pave the way for further investigation into its therapeutic potential, particularly in the fields of oncology and neurology. This guide serves as a valuable resource for researchers aiming to explore the multifaceted nature of this compound.

References

4-Allyl-2,6-dimethoxyphenol synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

Core Identity: Synonyms and Alternative Names

4-Allyl-2,6-dimethoxyphenol is a phenolic compound with a variety of synonyms and alternative names used across scientific literature and commercial suppliers. Understanding these is crucial for comprehensive literature searches and material sourcing.

| Synonym/Alternative Name | Reference |

| Methoxyeugenol | [1][2] |

| 4-Allylsyringol | [1] |

| 2,6-Dimethoxy-4-allylphenol | [1] |

| 2,6-dimethoxy-4-prop-2-enylphenol | [1] |

| Phenol, 2,6-dimethoxy-4-(2-propenyl)- | [1] |

| 4-Hydroxy-3,5-dimethoxyallylbenzene | [1] |

| 2,6-Dimethoxychavicol | [1] |

| Syringol, 4-allyl- | |

| FEMA No. 3655 | |

| UNII-8VF00YWP89 | |

| NSC 16953 |

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below, providing essential information for experimental design and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Clear pale yellow liquid | |

| Odor | Smoky, meaty, phenolic, sweet | |

| Density | 1.092 g/mL at 25 °C | |

| Boiling Point | 168-169 °C at 11 mmHg | |

| Refractive Index | n20/D 1.548 | |

| Solubility | Insoluble in water, soluble in fats and organic solvents. | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.41 (s, 2H), 5.99-5.90 (m, 1H), 5.12-5.05 (m, 2H), 3.87 (s, 6H), 3.32 (d, J=6.6 Hz, 2H) | |

| ¹³C NMR (100.40 MHz, CDCl₃) δ (ppm) | 147.04, 137.62, 133.10, 131.11, 115.72, 105.25, 56.29, 40.34 |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound, along with protocols for assessing its biological activity, are provided below.

Synthesis of this compound

Method 1: Claisen Rearrangement of 4-allyloxy-3,5-dimethoxybenzoic acid

This protocol describes a two-step synthesis starting from syringic acid.

-

Step 1: O-Allylation of Syringic Acid

-

Dissolve syringic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF).

-

Add a base such as potassium carbonate or sodium hydroxide (B78521) (2-3 equivalents).

-

Add allyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Work up the reaction by removing the solvent, adding water, and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield 4-allyloxy-3,5-dimethoxybenzoic acid.

-

-

Step 2: Claisen Rearrangement and Decarboxylation

-

Heat the 4-allyloxy-3,5-dimethoxybenzoic acid obtained in Step 1 to 180-200 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain this temperature for 2-3 hours to facilitate the Claisen rearrangement and spontaneous decarboxylation.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and purify the resulting this compound by vacuum distillation or column chromatography.

-

Purification

-

Vacuum Distillation: Crude this compound can be purified by vacuum distillation. The fraction boiling at 168-169 °C at 11 mmHg is collected.

-

Column Chromatography: For higher purity, column chromatography on silica (B1680970) gel is effective. A solvent system of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:4 or 1:9) is typically used for elution.

Analytical Methods

-

Thin Layer Chromatography (TLC): TLC on silica gel plates with a mobile phase of ethyl acetate/hexane can be used to monitor reaction progress and assess purity. Visualization can be achieved using a UV lamp (254 nm) or by staining with a potassium permanganate (B83412) solution.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and allyl (C=C) groups.

Biological Assays

3.4.1. Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid, Trolox).

-

Add the test compound solutions to the DPPH solution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of this compound or a standard antioxidant to the ABTS•+ solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value.

-

3.4.2. Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways and Biological Activities

While research on the specific signaling pathways modulated by this compound is ongoing, its structural similarity to other bioactive phenylpropanoids suggests potential involvement in key cellular signaling cascades.

Potential Signaling Pathway Involvement

// Nodes ME [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(ERK, JNK, p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ME -> ROS [arrowhead=tee, color="#EA4335", label="Scavenges"]; ME -> NFkB [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits (Predicted)"]; ME -> MAPK [arrowhead=tee, color="#EA4335", style=dashed, label="Modulates (Predicted)"]; ME -> PI3K_Akt [arrowhead=tee, color="#EA4335", style=dashed, label="Modulates (Predicted)"]; NFkB -> Inflammation [arrowhead=normal, color="#202124"]; NFkB -> Proliferation [arrowhead=normal, color="#202124"]; MAPK -> Proliferation [arrowhead=normal, color="#202124"]; MAPK -> Apoptosis [arrowhead=normal, color="#202124"]; PI3K_Akt -> Proliferation [arrowhead=normal, color="#202124"]; PI3K_Akt -> Apoptosis [arrowhead=tee, color="#EA4335"]; ME -> Apoptosis [arrowhead=normal, color="#34A853", style=dashed, label="Induces (Predicted)"]; } dot Caption: Predicted signaling pathways modulated by this compound.

-

Antioxidant Activity: As a phenolic compound, this compound is a potent antioxidant. It can directly scavenge free radicals such as reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity is fundamental to its other potential biological effects.

-

Anti-inflammatory Effects: Chronic inflammation is linked to various diseases, including cancer. By potentially inhibiting pro-inflammatory signaling pathways like NF-κB, this compound may exert anti-inflammatory effects.

-

Anticancer Activity: Preliminary studies on related compounds suggest that this compound may possess anticancer properties. This could be mediated through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. Key signaling pathways often implicated in these processes and potentially modulated by this compound include the MAPK and PI3K/Akt pathways.

Quantitative Biological Activity Data

| Activity | Test System | Result (IC₅₀/EC₅₀) | Reference |

| Cytotoxicity | MCF-7 (human breast cancer cells) | IC₅₀ values for derivatives have been reported in the µg/mL range. | |

| Antioxidant (DPPH assay) | Cell-free | To be determined | |

| Antioxidant (ABTS assay) | Cell-free | To be determined |

Experimental Workflows

General Workflow for Investigating Biological Activity

// Nodes Start [label="Start: Pure this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Studies", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCulture [label="Cell Culture\n(Cancer & Normal cell lines)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Assays\n(MTT, etc.)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Antioxidant [label="Antioxidant Assays\n(DPPH, ABTS)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; WesternBlot [label="Western Blot\n(Protein expression)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; qPCR [label="RT-qPCR\n(Gene expression)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; FlowCytometry [label="Flow Cytometry\n(Apoptosis, Cell Cycle)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; InVivo [label="In Vivo Studies (Animal Models)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", style=dashed]; Toxicity [label="Toxicity Studies", shape=box, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed]; Efficacy [label="Efficacy Studies\n(Tumor models)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed]; End [label="Data Analysis & Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> InVitro; InVitro -> CellCulture; CellCulture -> Cytotoxicity; InVitro -> Antioxidant; Cytotoxicity -> Mechanism; Mechanism -> WesternBlot; Mechanism -> qPCR; Mechanism -> FlowCytometry; Mechanism -> InVivo; InVivo -> Toxicity; InVivo -> Efficacy; {Antioxidant, Efficacy, Toxicity} -> End; } dot Caption: A generalized experimental workflow for investigating the biological activities of this compound.

References

An In-depth Technical Guide to 4-Allyl-2,6-dimethoxyphenol for Researchers and Drug Development Professionals

An authoritative overview of the physical, chemical, and biological properties of 4-Allyl-2,6-dimethoxyphenol (Methoxyeugenol), a promising natural compound with significant therapeutic potential.

Introduction

This compound, also known as Methoxyeugenol or 4-Allylsyringol, is a naturally occurring phenolic compound found in various plants, including clove (Syzygium aromaticum) and nutmeg (Myristica fragrans).[1] It is a derivative of eugenol (B1671780) and is characterized by an allyl group and two methoxy (B1213986) groups attached to the phenol (B47542) ring. This compound has garnered considerable interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] Recent studies have highlighted its potential as a modulator of key cellular signaling pathways, making it a valuable candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its known mechanisms of action.

Chemical and Physical Properties

This compound is a clear, pale yellow liquid at room temperature with a characteristic roasted, meaty, and smoky odor.[1][2] It is soluble in fats and organic solvents but insoluble in water.[1][2]

Identifiers and Descriptors

| Property | Value |

| IUPAC Name | 2,6-dimethoxy-4-prop-2-enylphenol |

| Synonyms | Methoxyeugenol, 4-Allylsyringol, 2,6-Dimethoxychavicol |

| CAS Number | 6627-88-9 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| SMILES | COc1cc(CC=C)cc(OC)c1O |

| InChI | 1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4,6-7,12H,1,5H2,2-3H3 |

| InChIKey | FWMPKHMKIJDEMJ-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Clear pale yellow liquid | [2] |

| Odor | Roasted, meaty, bacon, smoky | [2] |

| Boiling Point | 168-169 °C at 11 mmHg | [2] |

| Density | 1.092 g/mL at 25 °C | [3] |

| Refractive Index | 1.548 at 20 °C | [3] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Solubility | Insoluble in water; soluble in fats and alcohol. | [1][2][4] |

| pKa (Predicted) | 10.31 ± 0.23 | [2] |

Spectral Data

| Technique | Solvent | Key Peaks/Shifts (ppm or cm⁻¹) | Reference(s) |

| ¹H NMR | CDCl₃ | 6.41 (s, 2H), 5.97 (m, 1H), 5.11-5.05 (m, 2H), 3.87 (s, 6H), 3.32 (d, 2H), 5.38 (s, 1H, OH) | [2] |

| ¹³C NMR | CDCl₃ | 147.04, 137.62, 133.10, 131.11, 115.72, 105.25, 56.29, 40.34 | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound

This protocol describes a convenient synthesis from 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid).[3]

Materials:

-

4-hydroxy-3,5-dimethoxybenzoic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Allyl bromide

-

Ethyl acetate (B1210297)

-

10% Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

-

Acetic acid

Procedure:

-

Dissolve 5g (25 mmol) of 4-hydroxy-3,5-dimethoxybenzoic acid in a solution of 2.3g (57.5 mmol) of NaOH in 25ml of water.

-

Add 3.4g (28 mmol) of allyl bromide to the solution.

-

Heat the reaction mixture to 70-80°C with stirring for 2 hours.

-

After cooling to room temperature, extract the mixture with ethyl acetate (2 x 50ml). The combined organic layers contain a mixture of this compound and 4-(2-propenoxy)-3,5-dimethoxybenzoic acid.

-

To perform the Claisen rearrangement and decarboxylation, heat the crude mixture to approximately 200°C in a nitrogen atmosphere for 2 hours.[3]

-

Purify the resulting product by distillation under reduced pressure to obtain this compound as a colorless liquid.[3]

-

Alternatively, the intermediate 4-(2-propenoxy)-3,5-dimethoxybenzoic acid can be isolated from the aqueous layer after the initial reaction by acidification with 10% HCl and extraction with ethyl acetate. The isolated intermediate can then be purified by silica gel column chromatography (eluent: 4:1 petroleum ether-ethyl acetate + 1% acetic acid) and subsequently subjected to the Claisen rearrangement at 200°C.[3]

Cytotoxicity Evaluation using MTT Assay

This protocol details the procedure for assessing the cytotoxic effects of this compound on cancer cell lines, such as MCF-7 human breast cancer cells.[1]

Materials:

-

MCF-7 cells (or other cancer cell line)

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Seed MCF-7 cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations (e.g., 6.25, 12.5, 25, 50, 100, 200 µg/mL).[1] Include a vehicle control with the same concentration of DMSO as the highest compound concentration.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate for a further 24-72 hours.[1]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]

-

Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis for p53 and p21

This protocol is for analyzing the protein expression levels of p53 and its downstream target p21 in cancer cells treated with this compound (Methoxyeugenol).

Materials:

-

Cancer cell line (e.g., human endometrial cancer cells)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-p21, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagents and imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

After treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein amounts, mix with Laemmli sample buffer, boil, and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-p53, anti-p21, and a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant properties and its ability to modulate specific cellular signaling pathways.

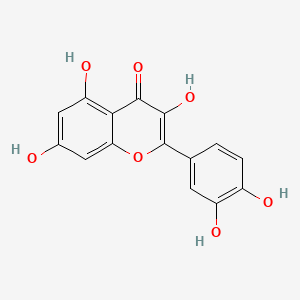

Anticancer Activity and Modulation of the p53/p21 Pathway

As Methoxyeugenol, the compound has been shown to suppress the proliferation of human endometrial cancer cells.[6] This effect is mediated through the regulation of the p53/p21 pathway.[1][6] p53, a critical tumor suppressor, is activated in response to cellular stress, leading to the transcriptional activation of genes involved in cell cycle arrest, apoptosis, and DNA repair. One of the key downstream targets of p53 is p21, a cyclin-dependent kinase inhibitor that induces cell cycle arrest. By upregulating p53 and subsequently p21, this compound can halt the proliferation of cancer cells.

Anti-fibrotic and Anti-inflammatory Effects via PPAR-γ and NF-κB

In the context of liver disease, Methoxyeugenol has been demonstrated to attenuate liver fibrosis and inflammation.[7] These protective effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] PPAR-γ is a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. Its activation in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, leads to their deactivation and a quiescent phenotype, thereby reducing fibrosis.[7]

NF-κB is a transcription factor that orchestrates the expression of pro-inflammatory and fibrotic genes. In chronic liver injury, NF-κB is activated, promoting inflammation and fibrosis. This compound inhibits the NF-κB pathway, leading to a decrease in the inflammatory profile and the expression of fibrotic genes.[7]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the investigation of this compound's biological activity.

Safety and Handling

This compound is classified as a hazardous substance. It may cause skin irritation (H315), an allergic skin reaction (H317), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile natural product with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its ability to modulate critical signaling pathways such as the p53/p21 and PPAR-γ/NF-κB pathways underscores its promise as a lead compound in the development of novel treatments for cancer and inflammatory diseases like liver fibrosis. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological properties and mechanisms of action of this intriguing molecule.

References

- 1. media.neliti.com [media.neliti.com]

- 2. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT (Assay protocol [protocols.io]

- 6. biocytogen.com [biocytogen.com]

- 7. Methoxyeugenol deactivates hepatic stellate cells and attenuates liver fibrosis and inflammation through a PPAR-ɣ and NF-kB mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Allyl-2,6-dimethoxyphenol solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Allyl-2,6-dimethoxyphenol (also known as Methoxyeugenol), a compound of interest in various research and commercial applications, including as a flavoring agent. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes existing qualitative and estimated solubility information. Furthermore, it provides a detailed, generalized experimental protocol for determining the solubility of this compound in various solvents, which can be adapted for specific laboratory requirements.

Core Topic: Solubility Profile of this compound

This compound is a phenolic compound with a molecular structure that dictates its solubility behavior. The presence of a hydroxyl group and two methoxy (B1213986) groups introduces polarity, while the allyl group and the benzene (B151609) ring contribute to its nonpolar character. This amphiphilic nature results in varied solubility across different types of solvents.

Data Presentation: Solubility of this compound

The following table summarizes the available solubility data for this compound. It is important to note that much of the available information is qualitative.

| Solvent Class | Solvent | Solubility | Reference |

| Polar Protic | Water | Insoluble (Estimated: 307.4 mg/L at 25°C) | [1] |

| Ethanol | Miscible | [1] | |

| Alcohol (general) | Soluble | [1] | |

| Nonpolar | Fats/Oils | Soluble | [1][2] |

Note: The term "soluble" is a qualitative description and does not specify the concentration at which saturation is reached. "Miscible" indicates that the substance dissolves in the solvent in all proportions. The water solubility is an estimated value and should be treated as such. For precise applications, experimental determination of solubility in the solvent of interest is highly recommended.

Experimental Protocols: Determining Solubility

For researchers requiring precise solubility data, the following is a generalized experimental protocol based on the widely used shake-flask method. This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective:

To determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer).

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a scintillation vial or flask. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.

-

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of a compound such as this compound.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound based on available data and outlines a robust method for its experimental determination. For critical applications, it is imperative to perform such experimental validation to obtain precise and reliable solubility values.

References

Spectral Data Analysis of 4-Allyl-2,6-dimethoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 4-Allyl-2,6-dimethoxyphenol. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data.[1]

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.41 | s | 2H | Ar-H |

| 5.97 - 5.92 | m | 1H | -CH=CH₂ |

| 5.38 | s | 1H | Ar-OH |

| 5.11 - 5.05 | m | 2H | -CH=CH₂ |

| 3.87 | s | 6H | -OCH₃ |

| 3.32 | d | 2H | Ar-CH₂- |

¹³C NMR Spectral Data.[1]

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 147.04 | C-O (Ar) |

| 137.62 | -CH=CH₂ |

| 133.10 | C-OH (Ar) |

| 131.11 | C-C (Ar) |

| 115.72 | -CH=CH₂ |

| 105.25 | C-H (Ar) |

| 56.29 | -OCH₃ |

| 40.34 | Ar-CH₂- |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which provides information about the functional groups present. The following table summarizes the main IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3500 | O-H stretch | Phenolic -OH |

| ~3080 | =C-H stretch | Allyl C-H |

| ~2940 | C-H stretch | Methoxy/Allyl C-H |

| ~1640 | C=C stretch | Allyl C=C |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1220 | C-O stretch | Aryl ether |

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: The ¹H and ¹³C NMR spectra were acquired on a JEOL 400 MHz spectrometer.[1] For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was employed.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of the neat liquid sample of this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2][3][4]

Instrumentation and Data Acquisition: The FTIR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[1] The spectrum was acquired in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.[2]

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound like this compound.

References

The Multifaceted Biological Activities of 4-Allyl-2,6-dimethoxyphenol: A Technical Guide

Introduction: 4-Allyl-2,6-dimethoxyphenol, also known as methoxyeugenol, is a naturally occurring phenolic compound found in various plants.[1] It is of significant interest to the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its biological effects, underlying mechanisms of action, and relevant experimental methodologies.

Physicochemical Properties

This compound is a colorless to pale yellow/green liquid that may solidify.[1] It is soluble in fats and organic solvents but insoluble in water.[1][2]

| Property | Value | Reference |

| CAS Number | 6627-88-9 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₃ | [2][3] |

| Molecular Weight | 194.23 g/mol | [1][3] |

| Density | ~1.092 g/mL | [1] |

| Refractive Index | ~1.548 | [1] |

| Synonyms | Methoxyeugenol, 2,6-Dimethoxy-4-allylphenol, 4-Allylsyringol | [2][4] |

Core Biological Activities

Extensive research has demonstrated that this compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.

Antioxidant Activity

The phenolic structure of this compound, with its hydroxyl and methoxy (B1213986) groups, contributes significantly to its potent antioxidant properties.[1] It effectively scavenges free radicals and inhibits lipid peroxidation, in some cases demonstrating activity greater than or equal to that of α-tocopherol and eugenol.[1]

Quantitative Antioxidant Data:

| Assay | Compound/Derivative | IC50 / Activity | Reference |

| Lipid Peroxidation Inhibition | This compound | > α-tocopherol | [1] |

| Antioxidation in Lipid Model | This compound | ≥ eugenol | [1] |

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. Its mechanism of action is linked to the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators. Related phenolic compounds have been shown to reduce levels of nitric oxide (NO), TNF-α, IL-6, and IL-1β by inhibiting iNOS and COX-2 activity in LPS-induced inflammation models.

Anticancer Activity

The anticancer potential of this compound and its derivatives has been investigated against various cancer cell lines. It has been shown to inhibit cancer cell growth and induce apoptosis. One of its key mechanisms involves the regulation of the p53/p21 pathway, which is crucial for cell cycle control and apoptosis.[1][5]

Quantitative Anticancer Data:

| Cell Line | Compound/Derivative | IC50 | Reference |

| MCF-7 (Breast Cancer) | 4-Allyl-2-methoxyphenyl propionate | 0.400 µg/mL | [6] |

| MCF-7 (Breast Cancer) | 4-Allyl-2-methoxyphenyl butanoate | 5.73 µg/mL | [6] |

| MCF-7 (Breast Cancer) | 4-Allyl-2-methoxyphenyl isobutanoate | 1.29 µg/mL | [6] |

| SW480 (Colon Cancer) | (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | 12.3 µg/ml | [6] |

| HCT116 (Colon Cancer) | (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | 15.7 µg/ml | [6] |

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various microorganisms. The presence of the allyl and methoxy groups is thought to contribute to its ability to penetrate bacterial membranes, particularly in Gram-positive bacteria.[1] It has shown inhibitory activity against Staphylococcus aureus and Sialidase A/B.[2]

Neuroprotective Effects

Recent studies have highlighted the promising neuroprotective and antiseizure properties of this compound.[1] In preclinical models, its acute administration increased the latency to seizures, reduced seizure duration and intensity, and decreased mortality.[1][7] Electroencephalographic (EEG) analysis revealed that the compound can alter brainwave patterns, suggesting a mechanism involving the modulation of central nervous system activity.[1][7]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound are mediated through its interaction with multiple cellular signaling pathways.

p53/p21 Signaling Pathway in Cancer

In the context of cancer, this compound has been shown to modulate the p53/p21 pathway.[1][5] The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Upon activation by cellular stress, p53 can induce cell cycle arrest, apoptosis, or senescence. One of its key downstream targets is p21, a cyclin-dependent kinase inhibitor that enforces cell cycle arrest. By upregulating p53 and subsequently p21, this compound can halt the proliferation of cancer cells.

NF-κB and STAT3 Signaling in Inflammation and Cancer

The anti-inflammatory and anticancer effects of related phenolic compounds often involve the inhibition of the NF-κB and STAT3 signaling pathways. NF-κB is a key regulator of the inflammatory response, and its aberrant activation is linked to many chronic inflammatory diseases and cancers. Similarly, STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, a derivative, has been shown to suppress the DNA binding activity of both STAT3 and NF-κB.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of this compound.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of this compound in methanol.

-

In a 96-well plate, add a specific volume of the compound solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control)] x 100.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), resulting in a decrease in absorbance.

-

Procedure:

-

Prepare the ABTS•⁺ solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•⁺ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a specific volume of the this compound solution to the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product, which is then solubilized and quantified.

-

Procedure (for MCF-7 cells):

-

Seed MCF-7 cells in a 96-well plate at a density of approximately 8 x 10³ cells per well and incubate for 24 hours to allow attachment.[2]

-

Treat the cells with varying concentrations of this compound (e.g., 6.25, 12.5, 25, 50, 100, 200 µg/mL) and incubate for a specified period (e.g., 72 hours).[2][6]

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.[2]

-

Remove the medium and dissolve the formazan crystals in a solubilizing agent like DMSO.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the untreated control.

-

Anti-inflammatory Assay

Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

-

Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

-

Procedure:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-